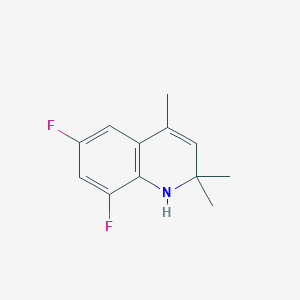

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline

Descripción general

Descripción

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is a useful research compound. Its molecular formula is C12H13F2N and its molecular weight is 209.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, this compound can form complexes with biomolecules, further modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with specific amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic processes. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in the cytoplasm or nucleus can affect its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can influence mitochondrial function and energy production. Similarly, localization in the nucleus can affect gene expression and cellular responses .

Actividad Biológica

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1260877-83-5) is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound known for its antioxidant properties and potential applications in medicinal chemistry. This article reviews the biological activities of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline based on recent research findings.

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. This modification influences its biological activity and stability.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The compound has been shown to reduce oxidative stress markers in various experimental models.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline | 15 | |

| Ethoxyquin | 20 | |

| Trolox | 10 |

Hepatoprotective Effects

A significant area of research has focused on the hepatoprotective effects of this compound. In a study involving rats with acetaminophen-induced liver injury, administration of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline resulted in a marked reduction in liver damage markers and improved histopathological outcomes.

Case Study: Acetaminophen-Induced Liver Injury

In this study:

- Objective: To evaluate the protective effects against acetaminophen-induced oxidative stress.

- Method: Rats were treated with acetaminophen followed by administration of the compound.

- Findings: The compound significantly decreased levels of pro-inflammatory cytokines and caspase activity associated with apoptosis.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. It effectively reduced the expression of pro-inflammatory cytokines and inhibited NF-κB activation in cellular models. This suggests its potential use in treating inflammatory conditions.

Table 2: Inflammatory Marker Reduction

| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 100 | 50 |

| IL-1β | 120 | 60 |

The biological activity of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline is primarily attributed to its ability to scavenge free radicals and modulate signaling pathways involved in oxidative stress and inflammation. The compound enhances the activity of endogenous antioxidant enzymes while inhibiting pathways that lead to cell death.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

DFTMDHQ and its derivatives have been studied for their antioxidant capabilities. Research indicates that compounds in this class can reduce oxidative stress, which is pivotal in the treatment of liver injuries caused by toxins like acetaminophen. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated hepatoprotective effects by normalizing antioxidant system function and reducing inflammatory markers in animal models . This positions DFTMDHQ as a potential candidate for developing drugs aimed at liver protection and other oxidative stress-related conditions.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory processes has been highlighted in studies focusing on its interaction with pro-inflammatory cytokines and apoptotic pathways. By inhibiting caspase activity involved in apoptosis, DFTMDHQ could serve therapeutic roles in managing chronic inflammatory diseases .

Polymer Science

Rubber Antioxidant

DFTMDHQ is utilized as an antioxidant in the production of synthetic rubbers such as styrene-butadiene and nitrile-butadiene. Its incorporation helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and use . The polymerization of DFTMDHQ contributes to the creation of stable rubber formulations that resist aging and environmental stressors.

Thermal Stability Enhancer

In addition to its antioxidant properties, DFTMDHQ can improve the thermal stability of polymers. This characteristic is crucial for applications where materials are subjected to high temperatures or harsh conditions. The compound's ability to scavenge free radicals contributes to maintaining the integrity of polymer structures over time .

Chemical Intermediate

Synthesis of Pharmaceuticals

DFTMDHQ serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in further chemical reactions that yield biologically active molecules. The versatility of DFTMDHQ makes it an attractive building block for developing new drugs .

Case Studies

Propiedades

IUPAC Name |

6,8-difluoro-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLLYIALIGRLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2F)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.